molecular formula C16H17NO6S B3445129 N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE

Cat. No.: B3445129
M. Wt: 351.4 g/mol
InChI Key: YKBJUYBHUGFYSE-UHFFFAOYSA-N
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Description

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,4-dimethoxybenzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. This particular compound is of interest due to its potential therapeutic applications and unique chemical structure.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO6S/c1-20-13-6-4-12(10-15(13)21-2)24(18,19)17-11-3-5-14-16(9-11)23-8-7-22-14/h3-6,9-10,17H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKBJUYBHUGFYSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCO3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dimethoxybenzene-1-sulfonamide typically involves the reaction of 1,4-benzodioxane-6-amine with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base such as sodium carbonate in an aqueous medium. The reaction is carried out under stirring at room temperature, leading to the formation of the desired sulfonamide product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,4-dimethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of N-alkyl or N-aryl sulfonamides.

Scientific Research Applications

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,4-dimethoxybenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of cholinesterase enzymes by binding to the active site, thereby preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can be beneficial in conditions like Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,4-dimethoxybenzene-1-sulfonamide is unique due to the presence of both the benzodioxin and dimethoxybenzene moieties, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its potential as a therapeutic agent and its versatility in chemical synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE

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